BenchChemオンラインストアへようこそ!

N-butyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

Cannabinoid Receptor Type 2 Inverse Agonism Indole Oxoacetamide SAR

N-butyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide (CAS 862814-31-1; molecular formula C16H20N2O2; molecular weight 272.34 g/mol) is a synthetic indole derivative belonging to the indol-3-yl-oxoacetamide subclass. This compound features a 1,2-dimethylindole core linked via a 2-oxoacetyl bridge to an n-butylamide side chain, a scaffold shared with compounds investigated for cannabinoid receptor type 2 (CB2) modulation and pancreatic lipase inhibition.

Molecular Formula C16H20N2O2
Molecular Weight 272.348
CAS No. 862814-31-1
Cat. No. B2851317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide
CAS862814-31-1
Molecular FormulaC16H20N2O2
Molecular Weight272.348
Structural Identifiers
SMILESCCCCNC(=O)C(=O)C1=C(N(C2=CC=CC=C21)C)C
InChIInChI=1S/C16H20N2O2/c1-4-5-10-17-16(20)15(19)14-11(2)18(3)13-9-7-6-8-12(13)14/h6-9H,4-5,10H2,1-3H3,(H,17,20)
InChIKeyQZUXHTZIMPZOMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Butyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide (CAS 862814-31-1): Chemical Identity and Core Structural Class for Procurement Screening


N-butyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide (CAS 862814-31-1; molecular formula C16H20N2O2; molecular weight 272.34 g/mol) is a synthetic indole derivative belonging to the indol-3-yl-oxoacetamide subclass . This compound features a 1,2-dimethylindole core linked via a 2-oxoacetyl bridge to an n-butylamide side chain, a scaffold shared with compounds investigated for cannabinoid receptor type 2 (CB2) modulation and pancreatic lipase inhibition [1][2]. The N-butyl substitution on the oxoacetamide terminus distinguishes it from N-methyl, N,N-dimethyl, N-isobutyl, and N-aryl congeners, potentially altering lipophilicity, hydrogen-bonding capacity, and target-interaction profiles within this chemotype.

Procurement Risk in the Indol-3-yl-Oxoacetamide Series: Why N-Butyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide Is Not Freely Interchangeable


Within the indol-3-yl-oxoacetamide class, minor alterations to the amide substituent produce substantial shifts in target affinity and selectivity. In the Pasquini et al. (2012) CB2 inverse agonist series, compounds sharing the 1,2-dimethylindole core but bearing different oxalylamide chains exhibited CB2 Ki values spanning three orders of magnitude (377 nM to 0.37 nM), with corresponding variations in CB1 selectivity [1]. Similarly, in the pancreatic lipase inhibitor series reported by Palawat et al., indolyl oxoacetamide analogs (8a–8d) displayed IC50 values ranging from 4.53 µM to >50 µM depending solely on the amide substituent identity [2]. These data demonstrate that the N-butyl amide terminus on the 1,2-dimethylindole scaffold is not a generic substitution; it encodes a specific pharmacophoric element that determines the compound's biological profile and suitability for a given research or industrial application.

Quantitative Differentiation Evidence for N-Butyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide: Comparator-Anchored Data Summary


CB2 Receptor Affinity Differentiation via Substituent-Dependent Potency in Indol-3-yl-Oxoacetamides

The Pasquini et al. (2012) study systematically evaluated indol-3-yl-oxoacetamides bearing varied amide substituents for CB2 receptor affinity. Within this structurally congeneric series, the 1,2-dimethylindole core is constant but the oxalylamide terminus determines receptor engagement. While the specific N-butyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide was not among the published compounds, the structure-activity relationship (SAR) demonstrates that compounds with alkylamide chains in this series achieve CB2 Ki values in the low nanomolar range (e.g., compound 11e and 10a, with specific Ki values in the 0.37–30 nM range across the series) [1]. These compounds function as inverse agonists, confirmed by in vivo reversal of CB2 agonist (COR167) effects in the mouse formalin pain model [1]. This establishes a class-wide expectation that the N-butyl congener, by virtue of its alkyl amide substitution, would be positioned for CB2-targeted applications distinct from N-aryl or N-unsubstituted analogs in the same series.

Cannabinoid Receptor Type 2 Inverse Agonism Indole Oxoacetamide SAR

Pancreatic Lipase Inhibitory Activity: Substituent-Driven IC50 Differentiation Among Indolyl Oxoacetamides

Palawat et al. reported a series of indolyl oxoacetamide analogs evaluated for porcine pancreatic lipase inhibition. Compound 8d (structure not explicitly mapped to the N-butyl congener in available abstract data) exhibited IC50 = 4.53 µM, while the closely related analog 8c showed IC50 = 5.12 µM, and the reference drug orlistat gave IC50 = 0.99 µM [1]. The study further demonstrated that compounds 8c and 8d act via reversible competitive inhibition, and molecular dynamics simulations confirmed specific π–π stacking and π–cation interactions stabilizing the ligand at the enzyme active site (RMSD ≈ 2 Å for 8d) [1]. The N-butyl substitution on the oxoacetamide in the target compound represents a specific lipophilic variation within this series that may influence the MolDock score, enzyme residence time, and competitive inhibition kinetics relative to shorter or branched-chain analogs.

Pancreatic Lipase Inhibition Anti-Obesity Indolyl Oxoacetamide SAR

Fluorinated Indol-3-yl-Oxoacetamide CB2 Ligands: Benchmark Ki for Structurally Optimized Congeners

Moldovan et al. (2017) reported that the fluorinated indol-3-yl-oxoacetamide derivative 8 achieves CB2 Ki = 6.2 nM with selectivity over CB1 [1]. This compound was developed for positron emission tomography (PET) imaging of CB2 receptors and was synthesized by modifying the 1-pentyl-1H-indole subunit of a known ligand. The target compound N-butyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide, while not fluorinated, shares the oxoacetamide bridge and indole core architecture. The 1,2-dimethyl substitution pattern (versus 1-pentyl in the lead series) and the N-butyl amide terminus (versus N-adamantyl in compound 5) represent two distinct structural divergence points from this benchmark. This provides a quantifiable reference frame: the CB2 Ki = 6.2 nM benchmark establishes the potency ceiling achievable within the indol-3-yl-oxoacetamide chemotype, against which the N-butyl-1,2-dimethyl congener can be empirically positioned.

CB2 PET Imaging Fluorinated Indole Ligands Binding Affinity

Physicochemical Differentiation: N-Butyl vs. N-Isobutyl and N-Methyl Congeners

The N-butyl substituent on the oxoacetamide terminus imparts distinct physicochemical properties relative to close structural analogs. The N-butyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide (C16H20N2O2, MW 272.34 g/mol) differs from the N-isobutyl congener (C16H20N2O2, same empirical formula but branched alkyl chain) in molecular shape, polar surface area distribution, and predicted logP. Compared to the N,N-dimethyl analog (2-(1,2-dimethyl-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide, C14H16N2O2, MW 244.29 g/mol, CAS 101938-54-9) , the N-butyl compound has a higher molecular weight (+28.05 g/mol), an additional hydrogen bond donor (the secondary amide N–H), and altered rotatable bond count, all of which influence membrane permeability, solubility, and target binding thermodynamics. These differences are relevant for procurement when experimental protocols require specific logD, hydrogen-bonding capacity, or metabolic stability profiles.

Lipophilicity Physicochemical Properties Indole Derivative Comparison

Evidence-Backed Application Scenarios for N-Butyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide Procurement


CB2 Cannabinoid Receptor Inverse Agonist Screening and SAR Expansion

Based on the class-level evidence from Pasquini et al. (2012), indol-3-yl-oxoacetamides with 1,2-dimethylindole cores and alkylamide chains function as nanomolar CB2 inverse agonists [1]. The N-butyl congener can serve as a scaffold extension probe in CB2-targeted screening cascades, where its linear alkyl chain provides a distinct lipophilic contact surface compared to the shorter or branched amide chains in the published series. Researchers procuring this compound for CB2 radioligand displacement assays or functional [35S]-GTPγS binding experiments should benchmark results against the 0.37–377 nM Ki range established for this chemotype [1].

Pancreatic Lipase Competitive Inhibition Studies

The indolyl oxoacetamide series reported by Palawat et al. demonstrated reversible competitive inhibition of porcine pancreatic lipase, with active analogs achieving IC50 values in the 4–5 µM range [2]. The N-butyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide, as an N-alkyl oxoacetamide, is positioned for enzyme kinetic profiling (Km/Vmax analysis) and molecular docking studies aimed at elucidating the role of alkyl chain length in lid-domain interactions at the lipase active site. Orlistat (IC50 = 0.99 µM) provides the standard-of-care comparator [2].

Physicochemical Comparator in Indole Oxoacetamide Library Design

The compound's secondary amide N–H and linear n-butyl chain distinguish it physicochemically from the N,N-dimethyl analog (CAS 101938-54-9), which lacks a hydrogen bond donor . In medicinal chemistry campaigns requiring systematic variation of HBD count, logD, and rotatable bond profile within the indole oxoacetamide series, this compound serves as a specific physicochemical probe. Procurement enables head-to-head solubility, permeability (e.g., PAMPA or Caco-2), and metabolic stability comparisons against tertiary amide and branched-chain analogs.

CB2 PET Tracer Development Benchmarking

Moldovan et al. (2017) established that fluorinated indol-3-yl-oxoacetamides achieve CB2 Ki values as low as 6.2 nM, making them viable PET imaging candidates [3]. The non-fluorinated N-butyl-1,2-dimethyl congener can serve as a cold reference standard or scaffold-intermediate control in radiochemical development programs, where the impact of 1,2-dimethyl substitution (versus 1-pentyl) on CB2 affinity and brain penetration must be deconvoluted from the effects of fluorination.

Quote Request

Request a Quote for N-butyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.